8-Hydroxymirtazapine b-D-glucuronide
CAS No.:
Cat. No.: VC3258104
Molecular Formula: C23H27N3O7
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N3O7 |
|---|---|
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19-,20?,23+/m0/s1 |
| Standard InChI Key | DSOPOPYPJYTAKL-MNHPYHCTSA-N |
| Isomeric SMILES | CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
| Canonical SMILES | CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Introduction
8-Hydroxymirtazapine b-D-glucuronide is a significant metabolite of mirtazapine, a medication primarily used as an antidepressant. Mirtazapine is known for its unique mechanism of action, which involves antagonizing certain serotonin receptors and enhancing the activity of norepinephrine and serotonin neurotransmitters in the brain. The glucuronide metabolite is formed through the glucuronidation process, a major metabolic pathway for many drugs, including mirtazapine, which involves the conjugation of the drug or its metabolites with glucuronic acid to enhance water solubility and facilitate excretion.
Role in Metabolism
8-Hydroxymirtazapine b-D-glucuronide is a key metabolite in the metabolic pathway of mirtazapine. Mirtazapine undergoes extensive first-pass metabolism in the liver, where it is converted into several metabolites, including 8-hydroxymirtazapine. This metabolite is further conjugated with glucuronic acid to form 8-hydroxymirtazapine b-D-glucuronide, which is more water-soluble and easier to excrete from the body .
Availability and Use
8-Hydroxymirtazapine b-D-glucuronide is available for purchase from chemical suppliers for research purposes. It is often used in studies related to drug metabolism, pharmacokinetics, and as a reference compound in analytical chemistry .
Data Tables
Given the limited specific data available on 8-hydroxymirtazapine b-D-glucuronide, the following table provides general information about the compound:
| Property | Description |
|---|---|
| CAS Number | 155239-47-7 |
| Chemical Name | 8-Hydroxymirtazapine b-D-glucuronide |
| Suppliers | Glentham Life Sciences, BOC Sciences |
| Use | Research purposes, drug metabolism studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume